Vimseltinib
CAS No.: 1628606-05-2
Cat. No.: VC4085234
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628606-05-2 |
---|---|
Molecular Formula | C23H25N7O2 |
Molecular Weight | 431.5 g/mol |
IUPAC Name | 3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one |
Standard InChI | InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) |
Standard InChI Key | TVGAHWWPABTBCX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Canonical SMILES | CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Introduction
Molecular Mechanism and Pharmacological Profile
Structural Basis of CSF1R Selectivity
Vimseltinib's development leveraged structure-based drug design to target the switch control region of CSF1R, a critical regulatory domain governing kinase activation . Unlike earlier tyrosine kinase inhibitors that interact with the ATP-binding pocket, vimseltinib stabilizes CSF1R in an inactive conformation through allosteric modulation. This approach capitalizes on a unique glycine-rich loop (residues 590-599) in the kinase's N-lobe, which undergoes dramatic structural rearrangement during activation . X-ray crystallography studies demonstrate that vimseltinib's tricyclic core forms π-π interactions with Phe623 in the DFG motif, while its fluorophenyl group occupies a hydrophobic pocket created by the αC-helix displacement . This binding mode achieves 300-fold selectivity for CSF1R over KIT and 150-fold over PDGFRβ in enzymatic assays .
The drug's biochemical specificity translates to cellular selectivity, with IC50 values of 8 nM for CSF1R autophosphorylation versus >1,000 nM for related receptors . This precision minimizes off-target effects observed with earlier multi-kinase inhibitors, particularly platelet-derived growth factor receptor (PDGFR)-mediated hypertension and KIT-related gastrointestinal toxicity .
Pharmacodynamic Effects
CSF1R inhibition by vimseltinib disrupts the tumor microenvironment's reliance on CSF1-dependent macrophages. In TGCT xenograft models, daily dosing at 10 mg/kg reduced tumor-associated macrophages by 92% within 14 days, correlating with 78% suppression of phospho-CSF1R levels . Clinical pharmacodynamic assessments reveal dose-dependent decreases in circulating CD14+CD16+ monocytes, serving as a biomarker of target engagement . At the approved dose of 30 mg twice weekly, median monocyte counts decrease by 65% from baseline within 4 weeks, reaching nadir by week 12 .
A critical differentiator from earlier CSF1R inhibitors is vimseltinib's prolonged receptor occupancy. The drug's dissociation half-life from CSF1R exceeds 72 hours in cellular assays, enabling sustained pathway suppression despite intermittent dosing . This pharmacodynamic property underlies the clinical observation of continued tumor response during treatment holidays in phase I studies .
Clinical Development Program
Phase I Dose Escalation
The first-in-human trial (NCT03069469) enrolled 42 patients with advanced TGCT or other CSF1R-driven malignancies. Dose escalation from 10 mg to 60 mg twice weekly established the maximum tolerated dose at 40 mg, with dose-limiting toxicities of grade 3 edema and hypoalbuminemia . Pharmacokinetic analyses revealed linear exposure up to 30 mg, with saturation of absorption observed at higher doses . The 30 mg twice weekly regimen achieved steady-state trough concentrations (Ctrough) of 98 ng/mL, exceeding the cellular IC90 for CSF1R inhibition .
Pivotal Phase III MOTION Trial
The randomized, double-blind MOTION study (NCT05059262) forms the basis for vimseltinib's regulatory approval . Key design elements and outcomes include:
Parameter | Vimseltinib (n=83) | Placebo (n=40) | p-value |
---|---|---|---|
ORR (RECIST v1.1) | 40% | 0% | <0.0001 |
ORR (TVS) | 67% | 0% | <0.0001 |
Median PFS (months) | Not Reached | 6.2 | <0.001 |
Pain Responders | 48% | 23% | 0.0056 |
Active ROM Improvement | +18.4% | +3.8% | 0.0077 |
PROMIS-PF Score Change | +3.3 points | 0 points | 0.0007 |
Table 1: Efficacy outcomes from MOTION trial Part 1 (Week 25 analysis)
The trial employed dual radiological assessment criteria - RECIST v1.1 for soft tissue response and tumor volume score (TVS) for intra-articular disease . Median time to response was 12.4 weeks (RECIST) and 9.8 weeks (TVS), with 89% of responders maintaining benefit at 48 weeks . Notably, 32% of vimseltinib-treated patients achieved complete metabolic response on FDG-PET by week 25 .
Long-Term Extension Data
In the ongoing open-label extension (Part 2 of MOTION), 91% of initial placebo recipients crossed over to vimseltinib. At 18-month follow-up, the combined ORR increased to 58% by RECIST and 72% by TVS . Duration of response exceeded 24 months in 82% of initial responders, with no secondary resistance observed . Landmark analysis showed 94% progression-free survival at 2 years, contrasting sharply with the natural history of TGCT where 60% of patients progress within 12 months without treatment .
Pharmacokinetics and Metabolism
Elimination and Drug Interactions
The terminal half-life of 6 days supports twice-weekly dosing, with steady-state achieved by week 4 . Primary elimination occurs via hepatic metabolism (57% of dose) through non-CYP pathways including aldehyde oxidase and flavin-containing monooxygenase . Renal excretion accounts for 38% of clearance, predominantly as inactive metabolites . No clinically significant interactions occur with CYP3A4 inhibitors/inducers or P-gp modulators .
Parameter | Single Dose (30 mg) | Steady State (30 mg BIW) |
---|---|---|
Cmax (ng/mL) | 283 (36%) | 747 (39%) |
AUC0-24 (ng·h/mL) | 46,900 (45%) | 13,400 (45%) |
T1/2 (days) | 6.1 (32%) | 6.3 (29%) |
CL/F (L/h) | 0.5 (23%) | 0.5 (21%) |
Table 2: Pharmacokinetic parameters of vimseltinib
Event | All Grades | Grade ≥3 | Leading to Discontinuation |
---|---|---|---|
Edema | 68% | 2% | 0% |
Fatigue | 54% | 1% | 0% |
Nausea | 49% | 0% | 0% |
CPK Increase | 42% | 8% | 1.2% |
Pruritus | 38% | 0% | 0% |
AST/ALT Increase | 29% | 3% | 0.6% |
Table 3: Treatment-emergent adverse events (≥15% incidence)
Notably absent were instances of drug-induced liver injury or QTc prolongation >500 ms, differentiating vimseltinib from earlier CSF1R inhibitors . The 30 mg twice-weekly dose demonstrated superior tolerability to the 40 mg once-daily regimen, with peripheral edema incidence dropping from 72% to 68% and grade 3 events from 15% to 2% .
Management Strategies
Dose modification follows a stepwise approach:
-
First occurrence of grade 3 CPK elevation: Interrupt until ≤ grade 1, then resume at same dose with weekly monitoring
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Recurrent grade 3 or any grade 4 CPK: Permanent discontinuation
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Grade 2 edema: Initiate diuretics; grade 3 requires dose interruption
Prophylactic measures include:
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Monthly monitoring of CPK and liver function tests
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Compression stockings for predisposed patients
Patient-Centered Outcomes
Functional Improvements
In the MOTION trial, vimseltinib-treated patients demonstrated clinically meaningful changes across multiple domains :
Metric | Baseline | Week 25 | Δ vs Placebo | p-value |
---|---|---|---|---|
Active ROM (%) | 54.2 | 72.6 | +18.4% | 0.0077 |
PROMIS-PF T-score | 38.1 | 41.4 | +3.3 | 0.0007 |
Worst Stiffness (NRS) | 6.8 | 3.2 | -1.8 | <0.0001 |
EQ-VAS | 62.4 | 78.3 | +7.4 | 0.0155 |
Table 4: Patient-reported outcome measures
These improvements correlated with structural changes on MRI, including reduced synovial hypertrophy (mean -64%) and decreased bone erosion progression (87% stabilization) .
Quality of Life Impact
Longitudinal analysis revealed progressive QoL benefits:
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68% of patients achieved MCID in PROMIS-PF by week 12
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52% reported return to work/school by week 24 vs 9% placebo
Notably, 89% of responders maintained or continued improving QoL metrics through 18 months of treatment .
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